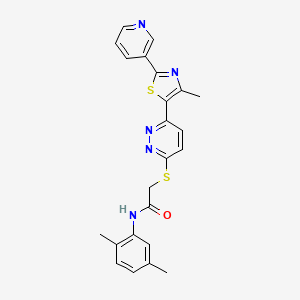

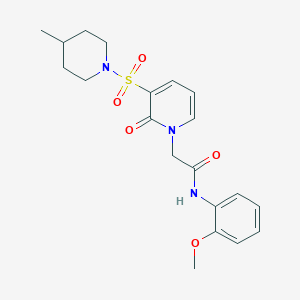

![molecular formula C13H13NS B2543050 3-Methyl-5-[(phenylmethyl)thio]pyridine CAS No. 1210868-05-5](/img/structure/B2543050.png)

3-Methyl-5-[(phenylmethyl)thio]pyridine

Vue d'ensemble

Description

The compound "3-Methyl-5-[(phenylmethyl)thio]pyridine" is a pyridine derivative, which is a class of heterocyclic aromatic organic compounds. Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by a methyl group and a phenylmethylthio substituent attached to the pyridine ring.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related pyridine-based heterocycles has been achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, followed by reactions with phenylisothiocyanate and subsequent cyclization reactions under different conditions to yield various pyridothienopyrimidine derivatives . Similarly, the synthesis of 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives involves reactions of 2-thiohydantoin with corresponding aldehydes or through multi-component condensation .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction analysis, NMR spectroscopy, and DFT quantum chemical calculations. For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined using single-crystal X-ray structure determination and DFT calculations . The molecular structure of these compounds often features planar or nearly planar aromatic systems, which can influence their chemical reactivity and interactions.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including condensation, alkylation, and cyclization, to form a wide range of heterocyclic compounds. For instance, the reaction of 2-thiohydantoin with aldehydes can lead to the formation of thiohydantoins, which can be further alkylated to yield S-methylated derivatives . Additionally, pyridine-2(1H)-thione can react with halogenated compounds to give S-alkylpyridine derivatives, which can be cyclized into thieno[2,3-b]-pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups or phenyl rings can affect the electron distribution within the molecule, thereby altering its chemical behavior. Vibrational spectroscopy studies, such as IR and Raman, along with NMR spectroscopy, provide insights into the structural dynamics and electronic environment of these compounds 10. The crystal structure analysis can reveal intermolecular interactions, such as hydrogen bonding, which can impact the compound's stability and solid-state properties .

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

Studies have focused on synthesizing pyrimidine and pyridine derivatives, which are structurally similar or related to the compound of interest. These efforts aim to explore their potential applications in medicinal chemistry and materials science. For instance, Rathod and Solanki (2018) discussed the synthesis of pyrimidine derivatives through a one-pot synthesis, highlighting their antimicrobial activity (Rathod & Solanki, 2018). Additionally, Grozavu et al. (2020) developed a catalytic method for the C-3/5 methylation of pyridines, a process relevant to enhancing the chemical properties of such compounds for further applications (Grozavu et al., 2020).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer properties of pyridine derivatives. Bayrak et al. (2009) synthesized 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating the therapeutic potential of these compounds (Bayrak et al., 2009). In the realm of anticancer research, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Luminescence and Material Applications

Compounds related to "3-Methyl-5-[(phenylmethyl)thio]pyridine" have been studied for their luminescence properties and applications in materials science. Xue et al. (2000) investigated the luminescence properties of ReI−ReI chromophores, offering insights into the use of pyridine derivatives in developing luminescent materials (Xue et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

3-benzylsulfanyl-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRYRAGANEDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-[(phenylmethyl)thio]pyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

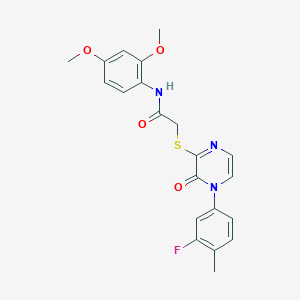

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

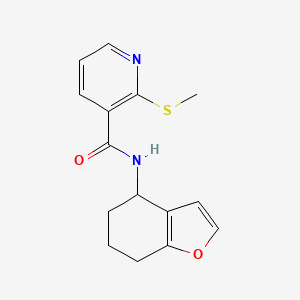

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

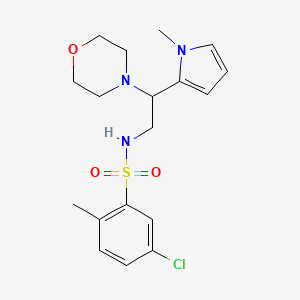

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)

![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)

![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2542989.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)